
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
カタログ番号 B2420579
CAS番号:
1358591-36-2
分子量: 347.374
InChIキー: PIBVSIKNGVUCOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structures similar to the one you provided often belong to the class of organic compounds known as heterocyclic compounds . These are compounds containing one or more rings, each with at least one atom other than carbon (such as sulfur, oxygen, or nitrogen), and at least one carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) Spectroscopy can be used to identify functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) Spectroscopy can provide information about the carbon-hydrogen framework of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, ethers (R-O-R’) can undergo reactions like cleavage of C-O bonds in the presence of strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally. The molecular weight can be calculated based on the molecular formula .科学的研究の応用
- Anticancer Potential : JRD0026 has been investigated for its antiproliferative activity against cancer cells. Researchers explore its mechanism of action and potential as a lead compound for developing novel anticancer drugs .
- Pyrazolopyridine Derivatives : JRD0026 belongs to the pyrazolopyridine family. Researchers use it as a building block to synthesize diverse derivatives with modified pharmacological properties .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-14-7-5-13(6-8-14)19-22-20(26-23-19)16-11-21-17-9-4-12(2)10-15(17)18(16)24/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBVSIKNGVUCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
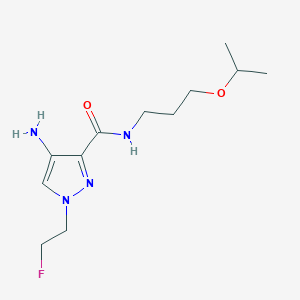
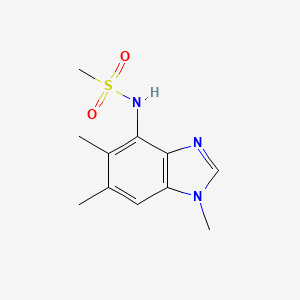

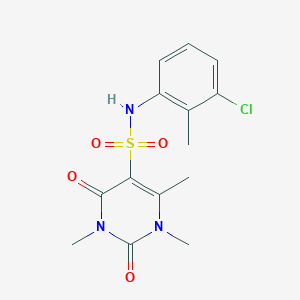

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)
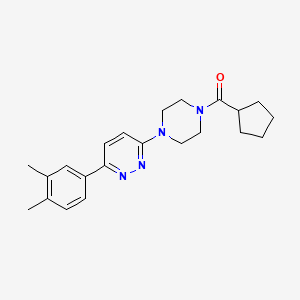
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)
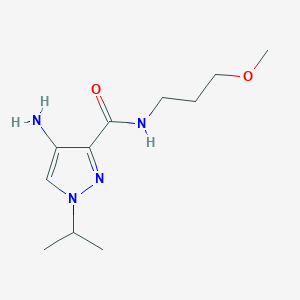
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
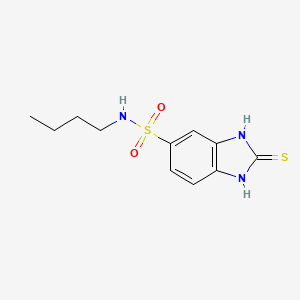
![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)